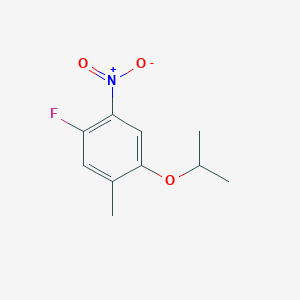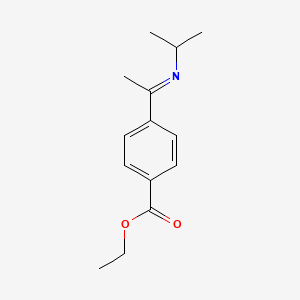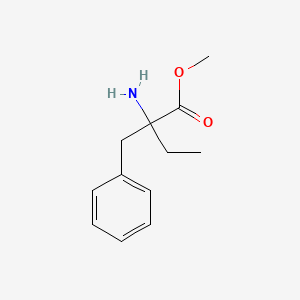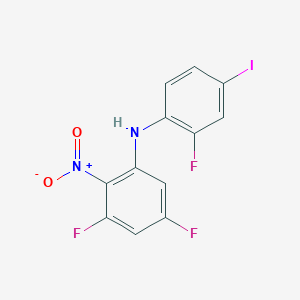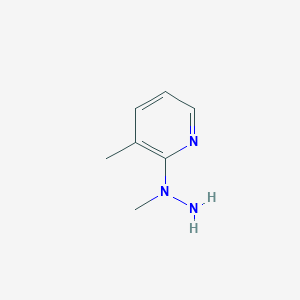
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE typically involves the reaction of 2-chloropyridine with methylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at a low temperature, usually around 0°C, and then allowed to warm to room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridines with different functional groups.
Scientific Research Applications
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE has several scientific research applications:
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE involves its role as a directing group in catalytic reactions. The compound coordinates with metal catalysts, such as cobalt, to facilitate the activation of C-H bonds. This coordination enhances the reactivity and selectivity of the reactions, leading to the formation of desired products with high regioselectivity .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylhydrazinyl)pyridine: Similar structure but lacks the methyl group at the 3-position.
3-Methylpyridine: Lacks the hydrazinyl group, making it less reactive in certain catalytic reactions.
Uniqueness
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE is unique due to the presence of both the methyl and hydrazinyl groups, which confer distinct chemical properties. This combination allows it to act as an effective bidentate directing group in catalytic reactions, enhancing its utility in synthetic chemistry .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-methyl-1-(3-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H11N3/c1-6-4-3-5-9-7(6)10(2)8/h3-5H,8H2,1-2H3 |
InChI Key |
DLSSJBVOUGLFKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


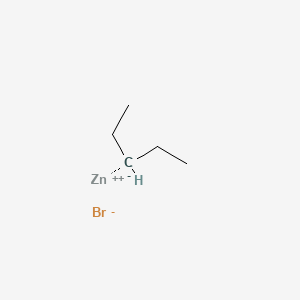

![2-[5-Chloro-2-(3-methylisoxazol-5-ylmethoxy)benzyl]isoindole-1,3-dione](/img/structure/B8336754.png)
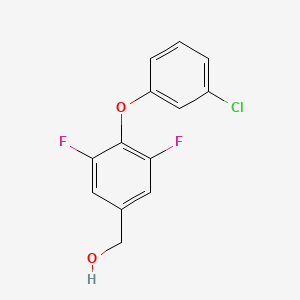
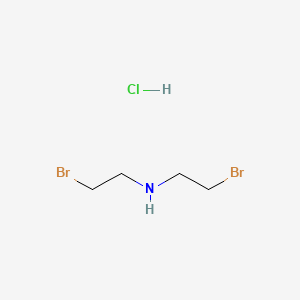
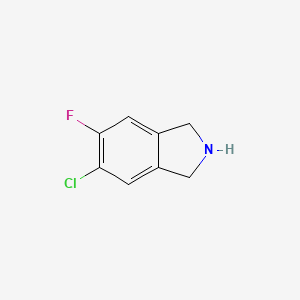
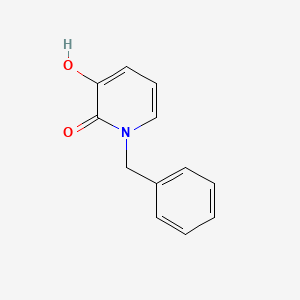
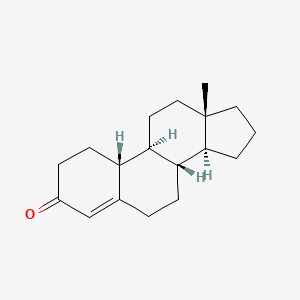

![4-(4-aminophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B8336810.png)
